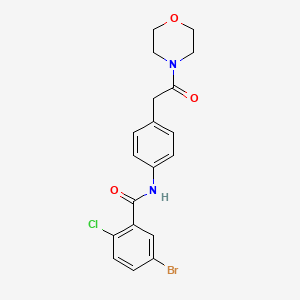
5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide
描述
5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide, also known as BMOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMOE is a synthetic molecule that belongs to the class of benzamides and has been found to exhibit a wide range of biochemical and physiological effects.
科学研究应用
5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of protein chemistry, where it is used as a cross-linking reagent to study protein-protein interactions. This compound is also used in the study of enzyme kinetics, where it can be used to modify the active site of enzymes and study their catalytic mechanisms. In addition, this compound has been found to be a useful tool in the study of membrane proteins, where it can be used to stabilize protein complexes and study their structure and function.
作用机制
5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide works by forming covalent bonds between amino acid residues in proteins. Specifically, this compound reacts with lysine and cysteine residues in proteins to form stable cross-links. This cross-linking can lead to the formation of protein complexes, which can be used to study protein-protein interactions and enzyme kinetics. In addition, this compound has been found to be a useful tool for stabilizing membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its use as a cross-linking reagent, this compound has been found to inhibit the activity of certain enzymes, such as the proteasome. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is its ability to form stable cross-links between proteins. This allows researchers to study protein-protein interactions and enzyme kinetics in a more precise and controlled manner. In addition, this compound has been found to be a useful tool for stabilizing membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the cross-linking reaction can be difficult to control, which can lead to the formation of unwanted protein complexes.
未来方向
There are several future directions for research on 5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide. One area of interest is the development of new cross-linking reagents that are less toxic and more specific than this compound. Another area of interest is the study of the structure and function of membrane proteins, which are important targets for drug development. Finally, there is also interest in the use of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
5-bromo-2-chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c20-14-3-6-17(21)16(12-14)19(25)22-15-4-1-13(2-5-15)11-18(24)23-7-9-26-10-8-23/h1-6,12H,7-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFIRNVNWXILQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



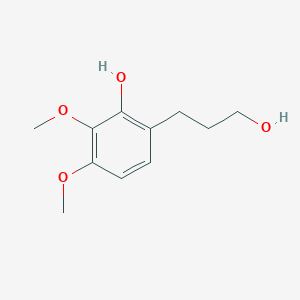

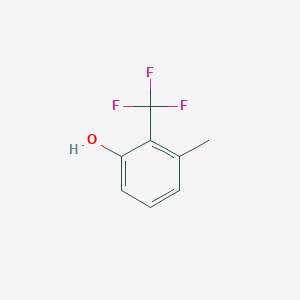
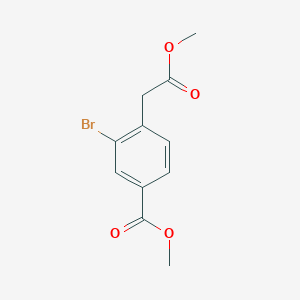
![Phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride](/img/structure/B3210464.png)
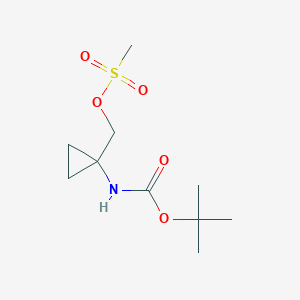

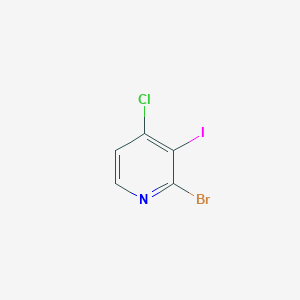


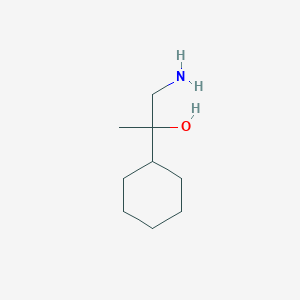
![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B3210514.png)

